molecular formula C20H21N3O2 B5367554 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

Cat. No. B5367554
M. Wt: 335.4 g/mol
InChI Key: IXZACZWLGXEFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, and to exhibit anticonvulsant properties. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide in lab experiments is its potent activity against various biological targets. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for certain research applications.

Future Directions

There are several future directions that researchers can explore with regards to N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide. One area of interest is the development of more efficient synthesis methods to improve the availability of this compound for research purposes. Additionally, researchers can explore the potential therapeutic applications of this compound in various disease states, such as epilepsy and chronic pain. Finally, the mechanism of action of this compound can be further elucidated to better understand its mode of action and potential applications in various scientific fields.

Synthesis Methods

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide can be achieved through a multi-step process involving the reaction of various starting materials. The process involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-phenylbutanoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticonvulsant and analgesic properties.

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-17(15-9-5-4-6-10-15)20(24)21-13-18-22-19(23-25-18)16-11-7-8-14(2)12-16/h4-12,17H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZACZWLGXEFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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